molecular formula C7H6BrFO3S B2384312 2-Bromo-5-methoxybenzene-1-sulfonyl fluoride CAS No. 1935475-26-5

2-Bromo-5-methoxybenzene-1-sulfonyl fluoride

Cat. No.: B2384312
CAS No.: 1935475-26-5
M. Wt: 269.08
InChI Key: XCDJXHWZBZBUSP-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxybenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H6BrFO3S. It is a derivative of benzene, featuring a bromine atom, a methoxy group, and a sulfonyl fluoride group attached to the benzene ring. This compound is utilized in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxybenzene-1-sulfonyl fluoride typically involves the sulfonylation of 2-Bromo-5-methoxybenzene. The reaction is carried out using sulfonyl chloride or sulfonyl fluoride reagents under controlled conditions. The process may involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors, precise temperature control, and continuous monitoring to ensure consistent quality and efficiency. The final product is purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxybenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Sulfonylation Reactions: The sulfonyl fluoride group can react with nucleophiles to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation or reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Catalysts such as Lewis acids or bases may be used to facilitate the reactions.

    Solvents: Organic solvents like dichloromethane, toluene, or acetonitrile are often employed to dissolve the reactants and control the reaction environment.

Major Products Formed

The major products formed from these reactions include various sulfonamide and sulfonate derivatives, which can be further utilized in organic synthesis and medicinal chemistry.

Scientific Research Applications

2-Bromo-5-methoxybenzene-1-sulfonyl fluoride has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is employed in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.

    Biological Research: It is used in the study of enzyme inhibitors and other biologically active compounds.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxybenzenesulfonyl chloride: Similar in structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.

    2-Bromo-5-methoxybenzene-1-sulfonyl chloride: Another derivative with a sulfonyl chloride group.

    5-Bromo-2-methoxybenzenesulfonamide: A related compound with a sulfonamide group.

Uniqueness

2-Bromo-5-methoxybenzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and stability compared to its sulfonyl chloride and sulfonamide counterparts. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

2-bromo-5-methoxybenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO3S/c1-12-5-2-3-6(8)7(4-5)13(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDJXHWZBZBUSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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